molecular formula C10H19NO3 B13559758 Ethyl 1-amino-4-methoxycyclohexanecarboxylate

Ethyl 1-amino-4-methoxycyclohexanecarboxylate

Cat. No.: B13559758
M. Wt: 201.26 g/mol
InChI Key: MYCOFEDMQRVYTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-amino-4-methoxycyclohexanecarboxylate is an organic compound with the molecular formula C10H19NO3 It is a derivative of cyclohexane, featuring an amino group, a methoxy group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-amino-4-methoxycyclohexanecarboxylate typically involves the following steps:

    Starting Material: The process begins with cyclohexanone, which undergoes a series of reactions to introduce the amino and methoxy groups.

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the intermediate compound.

    Esterification: Finally, the carboxylic acid group is esterified with ethanol to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-amino-4-methoxycyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can modify the functional groups, potentially converting the ester to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 1-amino-4-methoxycyclohexanecarboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.

    Biological Studies: Researchers use it to study the effects of various functional groups on biological activity.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 1-amino-4-methoxycyclohexanecarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups play a crucial role in its binding affinity and activity, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-amino-4-methoxycyclohexanecarboxylate
  • Ethyl 1-amino-4-hydroxycyclohexanecarboxylate
  • Cyclohexanecarboxylic acid derivatives

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl ester group, in particular, differentiates it from similar compounds and influences its solubility and reactivity.

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

ethyl 1-amino-4-methoxycyclohexane-1-carboxylate

InChI

InChI=1S/C10H19NO3/c1-3-14-9(12)10(11)6-4-8(13-2)5-7-10/h8H,3-7,11H2,1-2H3

InChI Key

MYCOFEDMQRVYTA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC(CC1)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.